molecular formula C11H12INO3 B11177867 ethyl N-[(3-iodophenyl)carbonyl]glycinate

ethyl N-[(3-iodophenyl)carbonyl]glycinate

Cat. No.: B11177867
M. Wt: 333.12 g/mol
InChI Key: BPEGMJQDBHLGQN-UHFFFAOYSA-N
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Description

ETHYL 2-[(3-IODOPHENYL)FORMAMIDO]ACETATE is an organic compound with the molecular formula C10H10INO3 It is a derivative of phenylformamide and is characterized by the presence of an iodine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(3-IODOPHENYL)FORMAMIDO]ACETATE typically involves the reaction of ethyl 2-bromoacetate with 3-iodoaniline in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of ETHYL 2-[(3-IODOPHENYL)FORMAMIDO]ACETATE follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as distillation and solvent extraction to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(3-IODOPHENYL)FORMAMIDO]ACETATE undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in organic solvents such as ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and other substituted phenylformamides.

    Oxidation Reactions: Products include phenylformamide oxides and other oxidized derivatives.

    Reduction Reactions: Products include ethyl 2-[(3-aminophenyl)formamido]acetate and other reduced derivatives.

Scientific Research Applications

ETHYL 2-[(3-IODOPHENYL)FORMAMIDO]ACETATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in various organic reactions to study reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[(3-IODOPHENYL)FORMAMIDO]ACETATE involves its interaction with specific molecular targets and pathways. The iodine atom on the phenyl ring plays a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 2-[(3-IODOPHENYL)FORMAMIDO]ACETATE can be compared with other similar compounds, such as:

    ETHYL 2-(3-BROMOPHENYL)FORMAMIDOACETATE: Similar structure but with a bromine atom instead of iodine. It has different reactivity and applications due to the difference in halogen atoms.

    ETHYL 2-(3-CHLOROPHENYL)FORMAMIDOACETATE: Contains a chlorine atom instead of iodine. It exhibits different chemical properties and reactivity.

    ETHYL 2-(3-FLUOROPHENYL)FORMAMIDOACETATE: Contains a fluorine atom instead of iodine. It has unique properties and applications due to the presence of fluorine.

The uniqueness of ETHYL 2-[(3-IODOPHENYL)FORMAMIDO]ACETATE lies in the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to its halogenated counterparts.

Properties

Molecular Formula

C11H12INO3

Molecular Weight

333.12 g/mol

IUPAC Name

ethyl 2-[(3-iodobenzoyl)amino]acetate

InChI

InChI=1S/C11H12INO3/c1-2-16-10(14)7-13-11(15)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3,(H,13,15)

InChI Key

BPEGMJQDBHLGQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC(=CC=C1)I

Origin of Product

United States

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